molecular formula C18H28O B1608448 trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS No. 84540-34-1

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Cat. No. B1608448
CAS RN: 84540-34-1
M. Wt: 260.4 g/mol
InChI Key: MMWGNKDKZYGDKH-UHFFFAOYSA-N
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Description

Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, also known as BOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOB is a liquid crystal compound that exhibits a smectic A phase, making it an ideal candidate for use in liquid crystal displays (LCDs). However, BOB's potential applications extend beyond LCDs, with researchers investigating its potential use in drug delivery systems and as a molecular switch.

Mechanism of Action

Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's mechanism of action is not well understood, but its liquid crystal behavior is thought to be due to its ability to form hydrogen bonds with neighboring molecules. This allows trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene to self-assemble into ordered structures, which can be manipulated through changes in temperature and pressure.
Biochemical and Physiological Effects
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene has not been extensively studied for its biochemical and physiological effects, but preliminary studies suggest that it has low toxicity and does not cause significant harm to cells or tissues. trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's potential applications in drug delivery systems also suggest that it may be able to transport drugs across cell membranes, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's liquid crystal behavior makes it an ideal candidate for use in lab experiments, as it can be easily manipulated through changes in temperature and pressure. However, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's synthesis process can be complex and time-consuming, which may limit its use in certain experiments. Additionally, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's potential applications in drug delivery systems may require further testing to ensure its safety and efficacy.

Future Directions

There are several potential future directions for trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene research. One area of interest is the development of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene-based nanoscale devices and sensors, which could have applications in fields such as biomedical engineering and environmental monitoring. Another area of interest is the development of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene-based drug delivery systems, which could offer a more targeted and controlled approach to drug delivery. Further research is also needed to better understand trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's mechanism of action and its potential biochemical and physiological effects.

Scientific Research Applications

Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's unique properties make it an ideal candidate for use in scientific research. trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's liquid crystal phase behavior allows it to self-assemble into ordered structures, making it useful for the creation of nanoscale devices and sensors. trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene's potential applications in drug delivery systems have also been investigated, with researchers exploring its ability to encapsulate and release drugs in a controlled manner.

properties

IUPAC Name

1-(4-butylcyclohexyl)-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGNKDKZYGDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004821
Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

CAS RN

84540-34-1
Record name trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-(4-butylcyclohexyl)-4-ethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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